molecular formula C6H9N B12046132 (1-Isocyanoethyl)cyclopropane

(1-Isocyanoethyl)cyclopropane

Cat. No.: B12046132
M. Wt: 95.14 g/mol
InChI Key: IKVCNNRLPOMRMF-UHFFFAOYSA-N
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Description

(1-Isocyanoethyl)cyclopropane: is an organic compound with the molecular formula C6H9N . It is characterized by the presence of an isocyano group attached to an ethyl group, which is further connected to a cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanoethyl)cyclopropane typically involves the reaction of cyclopropylmethylamine with phosgene or similar reagents to introduce the isocyano group. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions: (1-Isocyanoethyl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyano group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation: Isocyanates

    Reduction: Amines

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1-Isocyanoethyl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (1-Isocyanoethyl)cyclopropane exerts its effects depends on the specific reaction or application. In general, the isocyano group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity is exploited in both chemical synthesis and potential biological applications.

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes or other proteins, leading to modifications in their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • (2-Isocyanoethyl)cyclopropane
  • (1-Isocyanoethyl)cyclobutane
  • (1-Isocyanoethyl)cyclohexane

Comparison: Compared to its analogs, (1-Isocyanoethyl)cyclopropane is unique due to the strain in the cyclopropane ring, which can influence its reactivity and stability. This makes it particularly interesting for studying ring strain effects and for applications where high reactivity is desired.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

1-isocyanoethylcyclopropane

InChI

InChI=1S/C6H9N/c1-5(7-2)6-3-4-6/h5-6H,3-4H2,1H3

InChI Key

IKVCNNRLPOMRMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)[N+]#[C-]

Origin of Product

United States

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